
N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine
Overview
Description
Preparation Methods
The synthesis of FPL-62064 involves the reaction of 4-methoxyaniline with 1-phenyl-1H-pyrazole-3-carboxylic acid under specific conditions. The reaction typically requires a catalyst and proceeds through a series of steps including amide formation and cyclization . Industrial production methods for FPL-62064 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
FPL-62064 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: FPL-62064 can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide and ethanol, as well as catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Anti-inflammatory Properties
Research has indicated that compounds within the pyrazole class, including N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine, exhibit significant anti-inflammatory effects. The compound has shown promise in inhibiting Kit protein kinases, which play a crucial role in various inflammatory pathways. This inhibition can be beneficial in treating conditions such as rheumatoid arthritis and osteoarthritis, where inflammation is a primary concern .
Treatment of Skin Disorders
The compound has been explored for its efficacy in treating skin conditions such as hyperpigmentation and mastocytosis. Its application in cosmetic formulations aims at skin lightening and addressing pigmentation issues. The mechanisms involve the modulation of cellular pathways that regulate melanin production, thereby offering a therapeutic approach to skin discoloration and related disorders .
Antimicrobial Activity
This compound has also been associated with antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum activity positions the compound as a candidate for further development in antimicrobial therapies .
Synthetic Pathways and Characterization
The synthesis of this compound typically involves the reductive amination of appropriate precursors. The characterization of this compound is achieved through various spectroscopic methods including NMR (Nuclear Magnetic Resonance) and mass spectrometry, confirming its molecular structure and purity .
Method | Details |
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Synthesis Route | Direct reductive amination using NaBH4/I2 as a reducing agent |
Characterization | Confirmed via IR, 1H NMR, 13C NMR, and mass spectral data |
Biological Testing | Evaluated for anti-inflammatory, antimicrobial, and anticancer activities |
Inhibition of Kit Protein Kinase
A notable study demonstrated the effectiveness of this compound in inhibiting Kit protein kinase activity. This inhibition was linked to reduced inflammatory responses in animal models of arthritis .
Cosmetic Applications
In clinical trials focused on dermatological applications, formulations containing this compound showed significant improvement in skin tone uniformity among participants suffering from hyperpigmentation .
Antimicrobial Efficacy
Research highlighted the compound's ability to combat resistant strains of bacteria, suggesting its potential utility in developing new antimicrobial agents. Laboratory tests indicated effective inhibition zones against tested pathogens .
Mechanism of Action
FPL-62064 exerts its effects by inhibiting the activity of prostaglandin synthetase and 5-lipoxygenase. These enzymes are involved in the biosynthesis of eicosanoids, which are signaling molecules that play a key role in inflammation. By inhibiting these enzymes, FPL-62064 reduces the production of pro-inflammatory eicosanoids, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
FPL-62064 is unique in its dual inhibition of prostaglandin synthetase and 5-lipoxygenase. Similar compounds include:
Zileuton: A selective 5-lipoxygenase inhibitor.
Indomethacin: A non-selective inhibitor of cyclooxygenase.
Aspirin: Another non-selective cyclooxygenase inhibitor.
Compared to these compounds, FPL-62064 offers the advantage of targeting both prostaglandin synthetase and 5-lipoxygenase, which may result in more comprehensive anti-inflammatory effects .
Biological Activity
N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine, a compound belonging to the pyrazole family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a pyrazole ring substituted with a 4-methoxyphenyl group and a phenyl group. Its structural formula can be represented as follows:
This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.
Research indicates that compounds within the pyrazole class exhibit various mechanisms of action, including:
- Inhibition of Protein Kinases : this compound has been shown to inhibit Kit protein kinases, which are involved in several signaling pathways related to cancer and inflammation .
- Antioxidant Activity : The compound demonstrates antioxidant properties, potentially protecting cells from oxidative stress .
- Anti-inflammatory Effects : It has been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in treating inflammatory diseases .
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Anticancer Activity : In a study evaluating the cytotoxicity of various pyrazole derivatives, this compound demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, with IC50 values indicating potent activity .
- Anti-inflammatory Mechanism : Another study highlighted the compound's ability to inhibit the release of TNF-α in LPS-stimulated macrophages, suggesting its potential for treating inflammatory conditions such as rheumatoid arthritis .
- Inhibition of Kinases : The compound was found to selectively inhibit Kit protein kinases, which are implicated in certain malignancies and inflammatory disorders. This inhibition was linked to reduced tumor growth in xenograft models .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-phenylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-20-15-9-7-13(8-10-15)17-16-11-12-19(18-16)14-5-3-2-4-6-14/h2-12H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLGNFJHVJIZPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145670 | |
Record name | Fpl 62064 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103141-09-9 | |
Record name | Fpl 62064 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103141099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fpl 62064 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of FPL-62064?
A1: FPL-62064 acts as a Kit protein kinase inhibitor. [] Kit protein kinase plays a crucial role in various cellular processes, including cell growth, survival, and differentiation. By inhibiting this kinase, FPL-62064 may interfere with these processes, offering therapeutic potential for diseases where Kit kinase activity is implicated.
Q2: What are the potential therapeutic applications of FPL-62064 based on the research findings?
A2: The research suggests that FPL-62064 holds promise for treating diseases or conditions where Kit protein kinase inhibition is beneficial. [] Specifically, the studies highlight its potential in addressing skin disorders like hyperpigmentation and cutaneous mastocytosis. [] Additionally, its potential for cosmetic applications, particularly skin lightening, is also mentioned. [] Reference:
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